

A Comprehensive Technical Guide to 1,2-Octadiene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Octadiene

Cat. No.: B090656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octadiene is an organic compound belonging to the class of allenes, which are characterized by the presence of cumulative double bonds (C=C=C). This structural motif imparts unique chemical reactivity and stereochemical properties, making allenes valuable building blocks in organic synthesis. Over 150 natural products are known to contain an allene or a related cumulene fragment.^[1] In recent years, the allene functional group has been increasingly incorporated into pharmacologically active molecules, where it often plays a crucial role in mechanisms such as enzyme inhibition.^[2] This guide provides an in-depth overview of **1,2-octadiene**, covering its chemical identifiers, synthesis, purification, spectroscopic characterization, and potential applications in research and drug development.

Chemical Identifiers and Properties

Accurate identification of a chemical entity is fundamental for research and regulatory purposes. **1,2-Octadiene** is cataloged under various chemical registry numbers and can be described by several systematic naming conventions.

Table 1: Chemical Identifiers for **1,2-Octadiene**

Identifier Type	Value
CAS Number	1072-19-1
IUPAC Name	Octa-1,2-diene
Synonyms	1-Pentylallene
Molecular Formula	C ₈ H ₁₄
InChI	InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3
InChIKey	ZCNGIANFOSHGME-UHFFFAOYSA-N
Canonical SMILES	CCCCCC=C=C
DSSTox Substance ID	DTXSID20440242

The physicochemical properties of **1,2-octadiene** are essential for designing synthetic protocols, purification methods, and for predicting its behavior in various chemical and biological systems.

Table 2: Physicochemical and Computed Properties of **1,2-Octadiene**

Property	Value
Molecular Weight	110.20 g/mol
Exact Mass	110.10955 g/mol
XLogP3	3.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	4
Complexity	76
Heavy Atom Count	8

Synthesis and Purification

The synthesis of **1,2-octadiene** is most commonly achieved through the base-catalyzed isomerization of a terminal alkyne, specifically 1-octyne. This method provides a straightforward route to the allene.

This protocol describes the preparation of **1,2-octadiene** from 1-octyne using a strong base.

Materials:

- 1-Octyne (98% purity)
- Potassium tert-butoxide (KOtBu)
- Anhydrous dimethyl sulfoxide (DMSO)
- Pentane (anhydrous)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with a stir bar
- Septum and nitrogen inlet
- Syringes
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is dried in an oven and cooled under a stream of nitrogen.

- Reagent Addition: Anhydrous DMSO (100 mL) is added to the flask, followed by potassium tert-butoxide (1.2 equivalents). The mixture is stirred under a nitrogen atmosphere until the base is fully dissolved.
- Isomerization: 1-Octyne (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
- Workup: The reaction mixture is cooled to room temperature and cautiously poured into a separatory funnel containing 200 mL of ice-cold water.
- Extraction: The aqueous layer is extracted three times with 50 mL portions of pentane. The organic layers are combined.
- Washing and Drying: The combined organic phase is washed with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer is dried over anhydrous MgSO₄.
- Solvent Removal: The drying agent is removed by filtration, and the pentane is carefully removed using a rotary evaporator at low temperature and pressure.

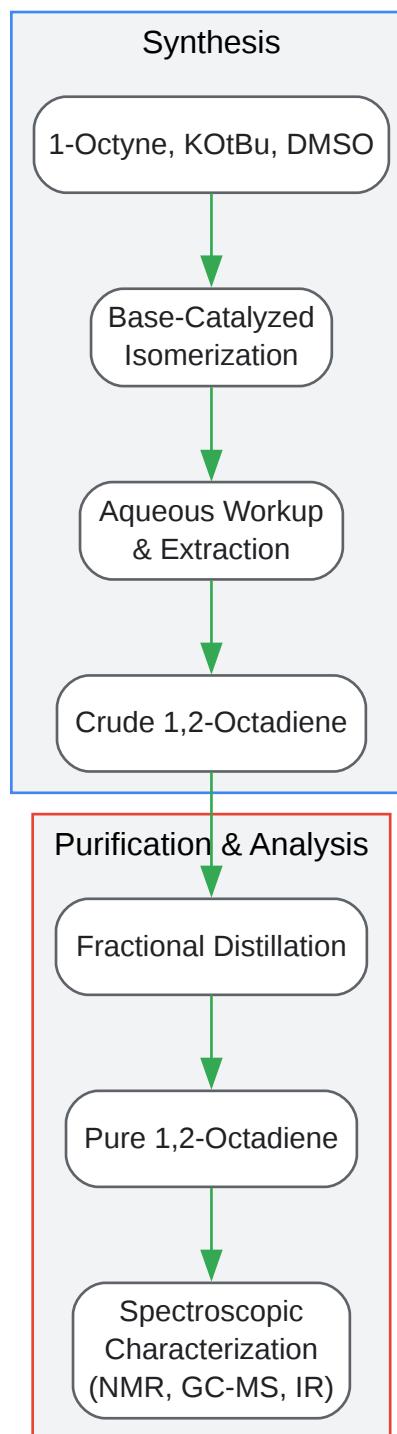

[Click to download full resolution via product page](#)

Figure 1. Workflow for the synthesis and purification of **1,2-octadiene**.

The crude product from the synthesis contains residual solvent and potentially unreacted starting material or other isomeric products. Fractional distillation is an effective method for

purification.[3][4][5][6]

Apparatus:

- Fractional distillation setup (distilling flask, fractionating column, condenser, receiving flask)
- Heating mantle
- Thermometer

Procedure:

- The crude **1,2-octadiene** is transferred to a round-bottom flask of appropriate size, and boiling chips are added.
- The flask is connected to a fractionating column (e.g., a Vigreux column), which is in turn connected to a condenser and a receiving flask.
- The apparatus is set up for distillation, and the mixture is heated gently.
- The temperature at the head of the column is monitored. The fraction corresponding to the boiling point of **1,2-octadiene** (approximately 133-134 °C at atmospheric pressure) is collected.
- Fractions are collected in separate, pre-weighed flasks to allow for analysis of purity.

Spectroscopic Analysis

The structure and purity of the synthesized **1,2-octadiene** must be confirmed using spectroscopic methods.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7][8][9]

Experimental Protocol:

- Sample Preparation: A sample of 5-10 mg of purified **1,2-octadiene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.

- ^1H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.[10]
- ^{13}C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0-220 ppm and a larger number of scans to compensate for the lower natural abundance of ^{13}C .[10]

Table 3: Expected ^1H and ^{13}C NMR Chemical Shifts for **1,2-Octadiene** in CDCl_3

Nucleus	Atom Position(s)	Expected Chemical Shift (δ , ppm)	Multiplicity
^1H	$\text{H}_1 (\text{CH}_2)$	~4.65	t
$\text{H}_2 (\text{CH})$	~5.10	m	
$\text{H}_3 (\text{CH}_2)$	~2.05	m	
$\text{H}_4, \text{H}_5, \text{H}_6 (\text{CH}_2)$	~1.30-1.45	m	
$\text{H}_7 (\text{CH}_3)$	~0.90	t	
^{13}C	$\text{C}_1 (= \text{C} =)$	~208	s
$\text{C}_2 (= \text{CH}_2)$	~74	t	
$\text{C}_3 (= \text{CH}-)$	~90	d	
$\text{C}_4 (\text{CH}_2)$	~31	t	
$\text{C}_5 (\text{CH}_2)$	~29	t	
$\text{C}_6 (\text{CH}_2)$	~27	t	
$\text{C}_7 (\text{CH}_2)$	~22	t	
$\text{C}_8 (\text{CH}_3)$	~14	q	

GC-MS is used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern.[11][12][13][14]

Experimental Protocol:

- Sample Preparation: A dilute solution of **1,2-octadiene** (e.g., 10-100 µg/mL) is prepared in a volatile solvent like hexane or dichloromethane.[11]
- GC Conditions: A non-polar capillary column (e.g., DB-5) is used. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is set to scan a mass range that includes the molecular ion (e.g., m/z 40-200).

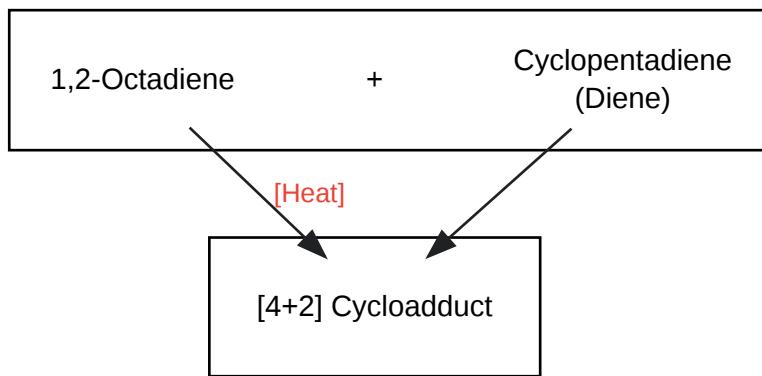
Table 4: Expected Mass Spectrometry Data for **1,2-Octadiene**

m/z	Relative Intensity	Assignment
110	Moderate	[M] ⁺ (Molecular Ion)
95	Moderate	[M - CH ₃] ⁺
81	High	[M - C ₂ H ₅] ⁺
67	High	[M - C ₃ H ₇] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[15][16][17]

Experimental Protocol:

- Sample Preparation: A neat liquid sample of **1,2-octadiene** is placed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-500 cm⁻¹.

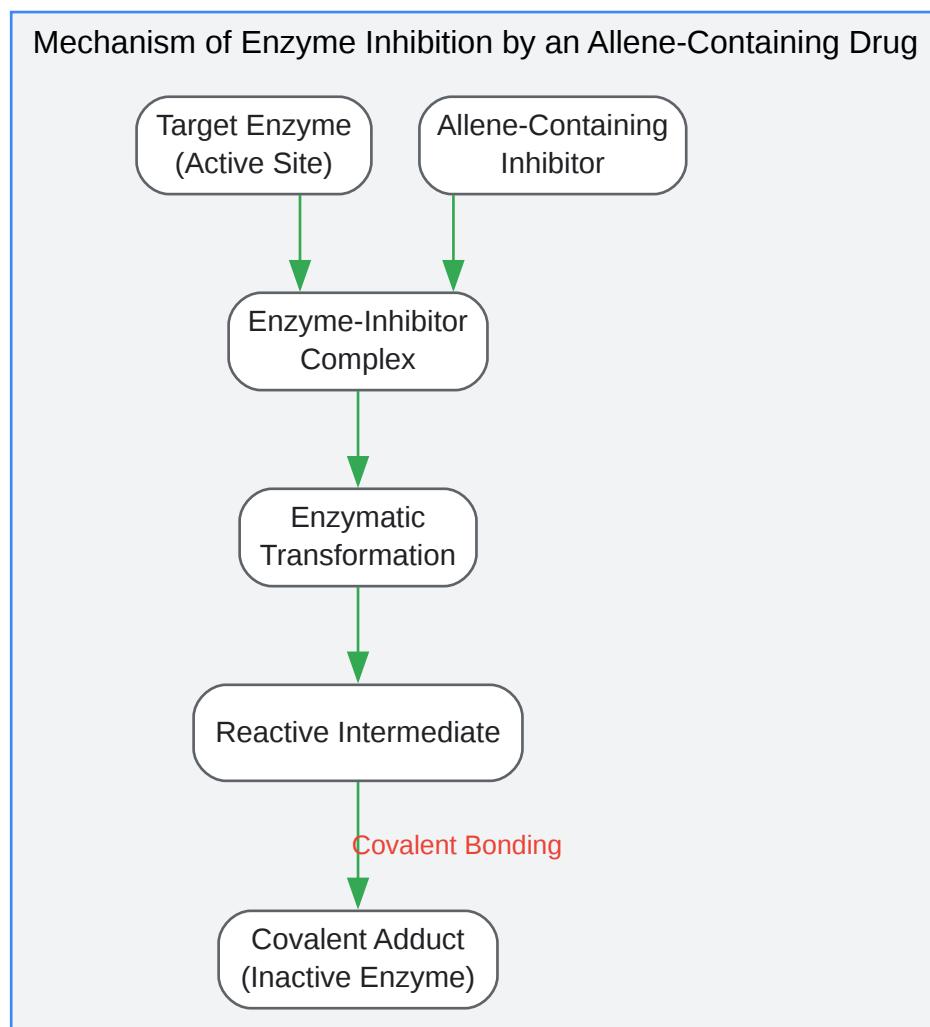

Table 5: Characteristic FTIR Absorption Bands for **1,2-Octadiene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H stretch	=C-H (sp ² hybridized)
~2960-2850	C-H stretch	C-H (sp ³ hybridized)
~1950	C=C=C stretch	Allene
~1465	C-H bend	CH ₂ scissoring
~850	C-H bend	=CH ₂ out-of-plane

Reactivity and Applications in Drug Development

The unique electronic structure of the allene moiety makes 1,2-dienes versatile substrates in a variety of organic transformations.

1,2-Dienes can participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, where one of the double bonds of the allene acts as the dienophile.[18][19][20][21][22]



[Click to download full resolution via product page](#)

Figure 2. A representative [4+2] cycloaddition reaction of **1,2-octadiene**.

This reactivity allows for the rapid construction of complex cyclic and bicyclic systems, which are common scaffolds in pharmaceutical compounds.

The allene functional group is a key feature in several mechanism-based enzyme inhibitors, also known as suicide inhibitors. These molecules are designed to be processed by the target enzyme, leading to the formation of a highly reactive species that covalently binds to the enzyme's active site, thereby irreversibly inactivating it.[2]

[Click to download full resolution via product page](#)

Figure 3. Conceptual pathway of enzyme inhibition by an allene-containing compound.

The electrophilic nature of the central carbon of the allene in certain contexts, or the ability of the allene to be transformed into other reactive functionalities, underpins its utility in this area of drug design. The development of novel allene-containing molecules, including derivatives of **1,2-octadiene**, continues to be an active area of research for the discovery of new therapeutic agents.[23]

Conclusion

1,2-Octadiene serves as a representative example of the allene class of compounds, which hold significant potential in synthetic chemistry and medicinal research. This guide has provided a comprehensive technical overview of its identifiers, properties, synthesis, purification, and spectroscopic characterization. The detailed experimental protocols and data presented herein are intended to be a valuable resource for researchers and professionals. The unique reactivity of the allene functional group, particularly in cycloaddition reactions and as a pharmacophore in enzyme inhibitors, ensures that **1,2-octadiene** and related structures will remain important targets of study in the ongoing quest for novel chemical entities and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]
- 14. brjac.com.br [brjac.com.br]
- 15. researchgate.net [researchgate.net]
- 16. azooptics.com [azooptics.com]
- 17. dynalenelabs.com [dynalenelabs.com]
- 18. amherst.edu [amherst.edu]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. community.wvu.edu [community.wvu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,2-Octadiene: Synthesis, Characterization, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090656#cas-number-and-identifiers-for-1-2-octadiene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com